molecular formula C12H9ClN4S B14897196 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14897196
M. Wt: 276.75 g/mol
InChI Key: NQGBCXSRPPTMFS-UHFFFAOYSA-N
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Description

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a chloropyridinyl group and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chloro-5-(chloromethyl)pyridine with primary aliphatic amines, hydrazine, or hydrazide to form intermediate compounds. These intermediates then undergo cyclization reactions to yield the desired triazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency of the synthesis process . These catalysts not only improve reaction rates but also facilitate the recovery and reuse of catalytic materials, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core triazolopyridine structure while exhibiting modified chemical properties.

Scientific Research Applications

3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and pyridopyrimidine compounds. These compounds share structural similarities and exhibit comparable chemical reactivity.

Uniqueness

What sets this compound apart is its specific combination of a chloropyridinyl group and a triazolopyridine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H9ClN4S/c13-10-5-4-9(7-14-10)8-18-12-16-15-11-3-1-2-6-17(11)12/h1-7H,8H2

InChI Key

NQGBCXSRPPTMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC3=CN=C(C=C3)Cl

Origin of Product

United States

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